molecular formula C13H13N5S B2953238 N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 339106-43-3

N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2953238
CAS No.: 339106-43-3
M. Wt: 271.34
InChI Key: ZLTDTFFKPJTWQB-UHFFFAOYSA-N
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Description

N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 339106-43-3) is a chemical compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized as a bioisostere of the purine ring system found in adenine . This structural characteristic allows such derivatives to occupy the ATP-binding site of kinase domains, making them a foundational structure in the design and synthesis of novel kinase inhibitors . Research highlights the significant potential of this compound class, particularly in the development of cyclin-dependent kinase 2 (CDK2) inhibitors . CDK2 is a critical target in oncology drug discovery due to its central role in cell cycle progression, and its dysregulation is a key contributor to cancer proliferation . Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent in vitro anti-proliferative activities against various human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The molecular structure of this compound, featuring specific substitutions including the methylsulfanyl group at the 6-position and the N-methyl-4-amine, is engineered to facilitate essential hydrogen bonding with key amino acid residues like Leu83 in the CDK2 active site, as confirmed by molecular docking simulations . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. All researchers handling this compound must refer to the Safety Data Sheet (SDS) prior to use and adhere to their institution's health and safety protocols.

Properties

IUPAC Name

N-methyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c1-14-11-10-8-15-18(9-6-4-3-5-7-9)12(10)17-13(16-11)19-2/h3-8H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTDTFFKPJTWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=NN(C2=NC(=N1)SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Pyrazolo[3,4-d]pyrimidines often function as inhibitors of various kinases, including c-Src, a non-receptor tyrosine kinase implicated in cancer progression. The introduction of specific substituents on the pyrazolo[3,4-d]pyrimidine scaffold can enhance the inhibitory potency against these kinases.

  • c-Src Inhibition : Research has shown that derivatives like SI388 exhibit strong inhibitory effects on c-Src kinase, leading to decreased cell viability and tumorigenicity in glioblastoma models. The compound's ability to enhance sensitivity to ionizing radiation further underscores its potential as an anti-cancer agent .
  • Anti-inflammatory Activity : Pyrazolo[3,4-d]pyrimidines have also demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Compounds synthesized in recent studies showed significant inhibition of COX-2 with IC50 values comparable to established drugs like celecoxib .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances binding affinity to target proteins. For instance, modifications that allow for hydrogen bonding with key residues in the active site of kinases like c-Src can significantly improve inhibitory potency .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

CompoundActivityCell Line/ModelIC50 (µM)
SI388Src InhibitorGBM Models0.13
3bCOX-2 InhibitorIn vitro Assay0.04
4bCOX-2 InhibitorIn vitro Assay0.04

Cancer Research

In vivo studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives significantly reduce tumor volume in xenograft models. For example, compound SI306 demonstrated notable efficacy against osteosarcoma and neuroblastoma .

Anti-inflammatory Effects

The anti-inflammatory potential was evaluated using carrageenan-induced edema models and COX inhibition assays. Compounds with methylsulfanyl substitutions exhibited enhanced anti-inflammatory activity compared to their unsubstituted counterparts .

Comparison with Similar Compounds

Substituent Variations at Position 6

The methylsulfanyl group at position 6 distinguishes the target compound from analogues with different substituents:

Compound Name R6 Substituent Key Properties/Activities References
Target Compound SCH₃ Enhanced lipophilicity; potential metabolic stability
6-(Chloromethyl)-N,1-dimethyl analogue CH₂Cl Reactivity for further functionalization
Pyrazolo[3,4-d]pyrimidine-6-amine derivatives NH₂ TRAP1 inhibition; anticancer activity in vivo

Key Insights :

  • The methylsulfanyl group offers a balance between lipophilicity and stability compared to the reactive chloromethyl group or the polar amine group in TRAP1 inhibitors .
  • Methylsulfanyl may reduce oxidative stress compared to thiol (-SH) groups, improving pharmacokinetics.

N-Substituent Modifications at Position 4

The methyl group at position 4 contrasts with bulkier substituents in analogues:

Compound Name R4 Substituent Impact on Activity References
Target Compound CH₃ Moderate steric hindrance; optimal binding
N-Isopropyl-6-(methylsulfanyl) analogue CH(CH₃)₂ Increased steric bulk; potential reduced affinity
N-(4-Chlorophenyl)methyl derivative (4-Cl-Ph)CH₂ Enhanced target engagement in kinase assays

Key Insights :

  • Smaller N-substituents (e.g., CH₃ ) may improve binding to flat kinase active sites, while bulkier groups (e.g., isopropyl ) could hinder interactions .

Substituent Diversity at Position 1 and 3

Variations at positions 1 and 3 significantly influence biological activity:

Compound Name R1 (Position 1) R3 (Position 3) Activity/Application References
Target Compound Ph H Under investigation
3-(2-Cyclopropoxyquinolin-6-yl) derivative (Me-oxetan)CH₂ 2-Cyclopropoxyquinolin-6-yl CNS-penetrant Toxoplasma inhibitor
3-Iodo derivatives Ph/fluorobenzyl I Intermediates for coupling
N-(4-Allyloxyphenyl) derivatives 4-Allyloxy-Ph H Anti-inflammatory activity

Key Insights :

  • Phenyl at R1 (target compound) provides a planar aromatic surface for π-π stacking in target binding.
  • Bulky R3 substituents (e.g., quinolinyl) enhance specificity for parasitic targets , while iodo groups enable further derivatization via Suzuki coupling .

Q & A

Basic Questions

Q. What are standard protocols for synthesizing pyrazolo[3,4-d]pyrimidine derivatives like N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine under reflux in ethanol to introduce the methylamino group .
  • Step 2 : Introduce the methylsulfanyl group via thiolation using methyl disulfide or via substitution with methanethiol in the presence of a base.
  • Purification : Recrystallize from ethanol or acetone to achieve >95% purity, confirmed by melting point analysis and NMR .

Q. What spectroscopic techniques are essential for characterizing pyrazolo[3,4-d]pyrimidine derivatives?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylsulfanyl at C6: δ ~2.5 ppm for S-CH₃) and aromatic protons (δ ~7.5-8.5 ppm for pyrazole and pyrimidine rings) .
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines) .
  • Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching) .

Q. How are Suzuki coupling reactions applied to modify the pyrazolo[3,4-d]pyrimidine core?

  • Procedure :

  • Use boronic acid derivatives (e.g., arylboronic acids) and palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C.
  • Example: Coupling 3-iodo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine with arylboronic acids introduces aryl groups at C3, enabling structural diversification .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in nucleophilic substitution reactions of pyrazolo[3,4-d]pyrimidine derivatives?

  • Strategy :

  • Solvent and Temperature Control : Use polar aprotic solvents (e.g., DMF) at 60–80°C to favor substitution at C4 over C6 .
  • X-ray Crystallography : Resolve ambiguities in substitution sites (e.g., confirming C4 methylation via crystal structure analysis) .
  • Competitive Experiments : Compare reaction outcomes with model substrates to map electronic effects .

Q. What computational methods predict the biological activity of pyrazolo[3,4-d]pyrimidine derivatives against viral proteases like SARS-CoV-2 Mpro?

  • Approach :

  • Molecular Docking : Screen derivatives using AutoDock Vina to assess binding affinity to Mpro’s active site (PDB: 6LU7).
  • Machine Learning : Train models on datasets of known inhibitors (e.g., 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine showed ∆G = -9.2 kcal/mol in silico) .
  • MD Simulations : Validate stability of inhibitor-enzyme complexes over 100 ns trajectories .

Q. How do structural modifications influence mitochondrial permeability and TRAP1 inhibition efficacy?

  • Key Findings :

  • Methylsulfanyl at C6 : Enhances lipophilicity (logP > 2.5), improving mitochondrial uptake (e.g., IC₅₀ = 0.8 µM vs. TRAP1 in HCT116 cells) .
  • Phenyl at N1 : Stabilizes π-π interactions with TRAP1’s hydrophobic pocket, increasing binding affinity (Kd = 120 nM) .
  • Metabolic Stability : Methyl groups reduce oxidative metabolism (t₁/₂ > 6 hours in plasma) .

Q. How do researchers validate the specificity of kinase inhibitors like PP2 in cellular studies?

  • Experimental Design :

  • Control Compounds : Use inactive analogs (e.g., PP3) to rule out off-target effects .
  • Kinase Profiling : Screen against panels of 100+ kinases (e.g., PP2 inhibits Fyn with IC₅₀ = 5 nM vs. >10 µM for unrelated kinases) .
  • Genetic Knockdown : Compare inhibitor effects in WT vs. Fyn-knockout cell lines .

Q. What are the challenges in resolving crystal structures of pyrazolo[3,4-d]pyrimidine derivatives?

  • Solutions :

  • SHELXL Refinement : Address disorder in flexible substituents (e.g., methyl groups) using anisotropic displacement parameters .
  • Low-Temperature Data Collection : Reduce thermal motion artifacts (e.g., data collected at 100 K) .
  • Twinned Crystals : Apply twin-law corrections (e.g., BASF scaling in SHELXL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.